2,4-dibromo-6-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
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Overview
Description
2,4-dibromo-6-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol is a complex organic compound with the molecular formula C19H18Br2N4OS and a molecular weight of 510.254 g/mol . This compound is notable for its unique structure, which includes bromine atoms, a tert-butylphenyl group, and a triazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,4-dibromo-6-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol involves multiple steps. . The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2,4-dibromo-6-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole ring and phenolic group allow it to form hydrogen bonds and hydrophobic interactions with these targets, thereby modulating their activity. This can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar compounds include:
2,4-dibromo-6-(bromomethyl)phenol: Shares the brominated phenol structure but lacks the triazole ring and tert-butylphenyl group.
2,4-dibromo-6-(((3-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol: Similar structure with a chlorophenyl group instead of a tert-butylphenyl group.
2,6-dibromo-4-tert-butylphenol: Contains the tert-butylphenyl group but lacks the triazole ring.
Properties
Molecular Formula |
C19H18Br2N4OS |
---|---|
Molecular Weight |
510.2 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H18Br2N4OS/c1-19(2,3)13-6-4-11(5-7-13)17-23-24-18(27)25(17)22-10-12-8-14(20)9-15(21)16(12)26/h4-10,26H,1-3H3,(H,24,27)/b22-10+ |
InChI Key |
IYQBQAHNBXOZQL-LSHDLFTRSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
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